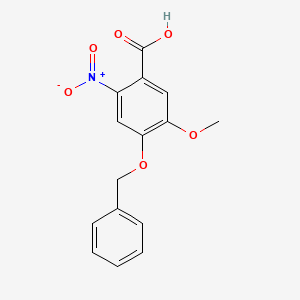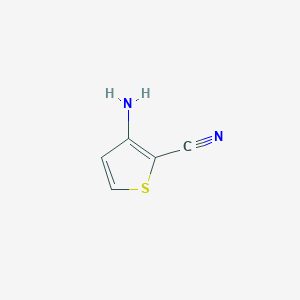
1-(4-Bromophenyl)ethyl methyl ether
Overview
Description
1-(4-Bromophenyl)ethyl methyl ether is an organic compound with the molecular formula C9H11BrO It is characterized by the presence of a bromine atom attached to a phenyl ring, which is further connected to an ethyl group and a methyl ether group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(4-Bromophenyl)ethyl methyl ether can be synthesized through the Williamson ether synthesis. This method involves the reaction of an alkoxide ion with a primary alkyl halide or tosylate in an S_N2 reaction. For instance, the reaction of 1-(4-bromophenyl)ethanol with methyl iodide in the presence of a strong base like sodium hydride (NaH) can yield this compound .
Industrial Production Methods: Industrial production of ethers like this compound often involves the use of sulfuric acid-catalyzed reactions of alcohols. this method is typically limited to primary alcohols due to the tendency of secondary and tertiary alcohols to dehydrate and form alkenes .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Bromophenyl)ethyl methyl ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of the corresponding alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate the substitution of the bromine atom.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution: Products like 1-(4-iodophenyl)ethyl methyl ether.
Oxidation: Products like 1-(4-bromophenyl)acetone.
Reduction: Products like 1-(4-bromophenyl)ethanol.
Scientific Research Applications
1-(4-Bromophenyl)ethyl methyl ether has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of various chemical products and materials
Mechanism of Action
The mechanism by which 1-(4-bromophenyl)ethyl methyl ether exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the ether group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved often include nucleophilic substitution and electrophilic addition reactions .
Comparison with Similar Compounds
1-(4-Bromophenyl)ethanol: Similar in structure but contains a hydroxyl group instead of a methyl ether group.
1-(4-Bromophenyl)ethylamine: Contains an amine group instead of a methyl ether group.
4-Bromophenyl methyl ether: Lacks the ethyl group present in 1-(4-bromophenyl)ethyl methyl ether.
Uniqueness: this compound is unique due to the combination of the bromine atom, the phenyl ring, and the methyl ether group. This combination imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in synthesis and research.
Properties
IUPAC Name |
1-bromo-4-(1-methoxyethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-7(11-2)8-3-5-9(10)6-4-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCFFBWPWJEFDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59891-97-3 | |
| Record name | 1-bromo-4-(1-methoxyethyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
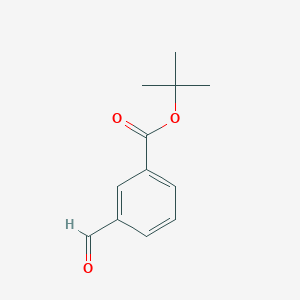


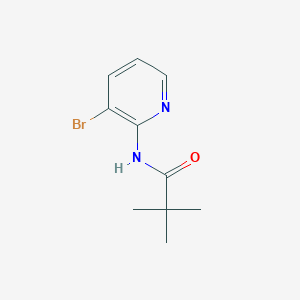
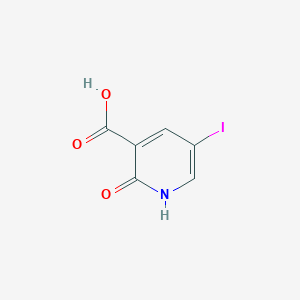
![6-(4-acetylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B1278612.png)
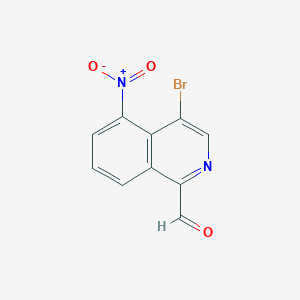
![1-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B1278618.png)
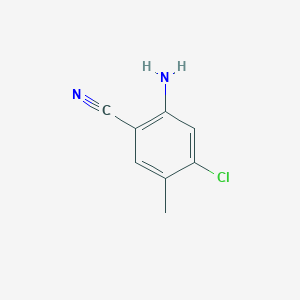

![Ethanone, 1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1278625.png)
